1-(1-(2-(Trifluoromethyl)phenyl)cyclopropyl)piperazine
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Overview
Description
1-(1-(2-(Trifluoromethyl)phenyl)cyclopropyl)piperazine is a chemical compound with the molecular formula C14H17F3N2 It is known for its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, a cyclopropyl group, and a piperazine ring
Scientific Research Applications
1-(1-(2-(Trifluoromethyl)phenyl)cyclopropyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
While the specific mechanism of action for “1-(1-(2-(Trifluoromethyl)phenyl)cyclopropyl)piperazine” is not explicitly stated in the literature, piperazine compounds are known for their anthelmintic action. They generally paralyze parasites, allowing the host body to easily remove or expel the invading organism .
Biochemical Analysis
Biochemical Properties
1-(1-(2-(Trifluoromethyl)phenyl)cyclopropyl)piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with serotonin receptors, influencing the release and uptake of serotonin in the brain . This interaction is crucial for understanding its potential effects on mood and behavior. Additionally, the compound may interact with other neurotransmitter systems, such as dopamine and norepinephrine, further highlighting its importance in biochemical studies .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving serotonin receptors . This compound can modulate gene expression, leading to changes in the production of proteins involved in neurotransmission and cellular metabolism. Furthermore, it affects cellular metabolism by altering the levels of key metabolites and influencing metabolic flux . These cellular effects are essential for understanding the broader implications of this compound in biological systems.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to serotonin receptors, leading to the activation or inhibition of these receptors . This binding interaction can result in changes in intracellular signaling cascades, ultimately affecting gene expression and protein synthesis. Additionally, the compound may inhibit or activate certain enzymes, further influencing cellular processes . Understanding these molecular mechanisms is crucial for elucidating the compound’s overall impact on biological systems.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over extended periods . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity . These temporal effects are critical for designing experiments and interpreting results in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as improved mood and cognitive function . At higher doses, it can lead to toxic or adverse effects, including seizures and neurotoxicity . Understanding the dosage effects is essential for determining the therapeutic potential and safety profile of this compound in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism . The compound can influence metabolic flux, leading to changes in the levels of various metabolites . These metabolic pathways are important for understanding the compound’s pharmacokinetics and pharmacodynamics in biological systems.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can accumulate in certain tissues, leading to localized effects . Understanding its transport and distribution is essential for predicting its bioavailability and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It may be directed to certain compartments or organelles through targeting signals or post-translational modifications . This subcellular localization can influence its activity and function, further highlighting the importance of understanding its distribution within cells.
Preparation Methods
The synthesis of 1-(1-(2-(Trifluoromethyl)phenyl)cyclopropyl)piperazine typically involves several steps:
Starting Materials: The synthesis begins with the preparation of the key starting materials, which include 2-(trifluoromethyl)phenyl bromide and cyclopropylamine.
Cyclopropylation: The 2-(trifluoromethyl)phenyl bromide undergoes a cyclopropylation reaction with cyclopropylamine to form 1-(2-(trifluoromethyl)phenyl)cyclopropylamine.
Piperazine Formation: The 1-(2-(trifluoromethyl)phenyl)cyclopropylamine is then reacted with piperazine under suitable conditions to yield the final product, this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to improve yield and purity.
Chemical Reactions Analysis
1-(1-(2-(Trifluoromethyl)phenyl)cyclopropyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation reactions may include ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically yield amines or alcohols as major products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group or other substituents are replaced by nucleophiles such as halides or alkoxides.
Comparison with Similar Compounds
1-(1-(2-(Trifluoromethyl)phenyl)cyclopropyl)piperazine can be compared with other similar compounds, such as:
1-(1-(2-(Trifluoromethyl)phenyl)cyclopropyl)amine: This compound lacks the piperazine ring and may exhibit different chemical and biological properties.
1-(1-(2-(Trifluoromethyl)phenyl)cyclopropyl)methylamine:
1-(1-(2-(Trifluoromethyl)phenyl)cyclopropyl)ethanol: The hydroxyl group in this compound can lead to different chemical reactions and biological activities.
Properties
IUPAC Name |
1-[1-[2-(trifluoromethyl)phenyl]cyclopropyl]piperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N2/c15-14(16,17)12-4-2-1-3-11(12)13(5-6-13)19-9-7-18-8-10-19/h1-4,18H,5-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXLZUUBJCAEXQU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2C(F)(F)F)N3CCNCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80743221 |
Source
|
Record name | 1-{1-[2-(Trifluoromethyl)phenyl]cyclopropyl}piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80743221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1245646-33-6 |
Source
|
Record name | 1-{1-[2-(Trifluoromethyl)phenyl]cyclopropyl}piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80743221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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